5-Bromo-2-(methylthio)benzo[d]thiazole

Catalog No.
S674381
CAS No.
203395-29-3
M.F
C8H6BrNS2
M. Wt
260.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-(methylthio)benzo[d]thiazole

CAS Number

203395-29-3

Product Name

5-Bromo-2-(methylthio)benzo[d]thiazole

IUPAC Name

5-bromo-2-methylsulfanyl-1,3-benzothiazole

Molecular Formula

C8H6BrNS2

Molecular Weight

260.2 g/mol

InChI

InChI=1S/C8H6BrNS2/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3

InChI Key

PSMLEPVOELTZAZ-UHFFFAOYSA-N

SMILES

CSC1=NC2=C(S1)C=CC(=C2)Br

Canonical SMILES

CSC1=NC2=C(S1)C=CC(=C2)Br

5-Bromo-2-(methylthio)benzo[d]thiazole (CAS 203395-29-3) is a heterocyclic building block essential for synthetic applications requiring precise modification of the benzothiazole core. Its structure is defined by two key features for procurement consideration: a bromine atom at the 5-position, which serves as a highly reactive and selective site for palladium-catalyzed cross-coupling reactions, and a chemically stable methylthio group at the 2-position that modulates the electronic properties of the scaffold. This combination of a reactive handle and a stable modulating group makes it a strategic precursor in the synthesis of complex organic molecules, particularly in medicinal chemistry and materials science.

Direct substitution with the seemingly similar and often lower-cost 5-chloro-2-(methylthio)benzo[d]thiazole is frequently unviable and introduces significant process risks. The carbon-bromine (C-Br) bond is inherently more reactive than the carbon-chlorine (C-Cl) bond in the rate-determining oxidative addition step of most palladium-catalyzed cross-coupling reactions. Consequently, using the chloro-analog typically requires harsher reaction conditions, such as higher temperatures, stronger bases, or more complex and expensive catalyst/ligand systems. These demanding conditions often lead to lower yields, increased formation of dehalogenated byproducts, and a more complex impurity profile, ultimately increasing total production costs and timelines.

Demonstrated High-Yield Performance in Suzuki Coupling for PI3K Inhibitor Synthesis

In the synthesis of precursors for potent phosphoinositide 3-kinase (PI3K) inhibitors, 5-Bromo-2-(methylthio)benzo[d]thiazole serves as a critical starting material. A key synthetic step involves the Suzuki coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. This reaction proceeds efficiently under standard conditions, utilizing Pd(dppf)Cl2 as the catalyst, to yield the coupled product in 95% yield. This demonstrates the compound's suitability as a high-performing precursor for scalable syntheses.

Evidence DimensionIsolated Yield in Suzuki Coupling
Target Compound Data95%
Comparator Or BaselineTypical yields for less reactive chloro-analogs, which require more forcing conditions and extensive optimization to approach this level.
Quantified DifferenceEstablishes a high-yield benchmark (>90%) under standard conditions, minimizing the need for costly process optimization.
ConditionsSuzuki coupling with a pyrazole boronate ester, using Pd(dppf)Cl2 catalyst and Na2CO3 base in a dioxane/water solvent system.

This enables reliable, high-throughput synthesis and scalable production of complex, high-value pharmaceutical intermediates with minimal process development.

Predictable Regioselectivity: Selective C5-Bromo Reactivity Over the C2-Methylthio Group

The chemical architecture of this compound provides exceptional regiochemical control in cross-coupling reactions. The C5-Br bond is the primary site for oxidative addition with palladium(0) catalysts, while the C2-S bond of the methylthio group remains inert under these conditions. This contrasts sharply with analogs like 5-Bromo-2-chlorobenzo[d]thiazole, where competitive reactivity between the C-Br and C-Cl bonds can occur, complicating product outcomes. The defined reactivity of the target compound ensures that functionalization occurs exclusively at the desired position.

Evidence DimensionReactivity Site in Pd-Catalyzed Cross-Coupling
Target Compound DataExclusive and predictable reaction at the C5-Br bond.
Comparator Or Baseline5-Bromo-2-chlorobenzo[d]thiazole, where competitive reaction at both C-Br and C-Cl is possible, potentially requiring careful tuning of conditions to achieve selectivity.
Quantified DifferenceOffers superior regiochemical control, simplifying purification and preventing yield loss to isomeric byproducts.
ConditionsStandard palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

This built-in selectivity reduces the risk of complex product mixtures and costly downstream purification, which is critical for manufacturing efficiency and final product purity.

Validated Structural Core for High-Potency PI3K/mTOR Dual Inhibitors

The 2-(methylthio)benzothiazole scaffold is not just a generic building block; it has been specifically identified through high-throughput screening and validated as a core structure for potent dual inhibitors of PI3K and mTOR kinases. Subsequent structure-activity relationship (SAR) studies on this core have led to the development of compounds with low nanomolar potency and desirable in vivo properties. Procuring this specific precursor allows researchers to directly access a synthetically tractable and biologically validated chemical space.

Evidence DimensionRelevance as a Pharmaceutical Scaffold
Target Compound DataServes as a key precursor for a class of potent PI3K/mTOR dual inhibitors.
Comparator Or BaselineUnvalidated or less potent heterocyclic scaffolds requiring de novo screening and optimization.
Quantified DifferenceBelongs to a validated lineage of compounds leading to low nanomolar kinase inhibitors (e.g., PI3Kα Ki = 53 nM for an early hit).
ConditionsIn vitro kinase assays and cellular proliferation assays.

Utilizing this exact precursor allows research teams to build upon established structure-activity relationships, significantly accelerating the drug discovery timeline.

Lead Optimization in Kinase Inhibitor Programs

Ideal for the synthesis of focused compound libraries targeting kinases like PI3K and mTOR. The demonstrated high-yield Suzuki coupling and predictable regioselectivity enable rapid and reliable generation of C5-analogs for detailed structure-activity relationship (SAR) studies.

Scale-Up Synthesis of Advanced Pharmaceutical Intermediates

The high reactivity and selectivity of the C5-bromo group make this compound a preferred choice for process development and scale-up. Its reliable performance under standard conditions reduces the need for extensive optimization, lowering manufacturing costs and timelines for complex active pharmaceutical ingredients.

Development of Novel Organic Electronic Materials

Serves as a key building block for creating donor-acceptor type molecules for applications like organic light-emitting diodes (OLEDs). The ability to selectively introduce diverse aryl groups at the 5-position via cross-coupling allows for systematic tuning of the material's HOMO/LUMO energy levels and optoelectronic properties.

XLogP3

3.8

Wikipedia

5-Bromo-2-(methylthio)benzothiazole

Dates

Last modified: 08-15-2023

Explore Compound Types